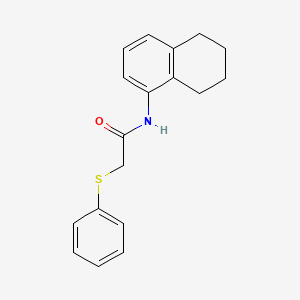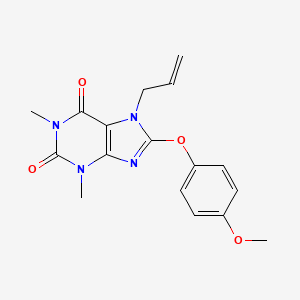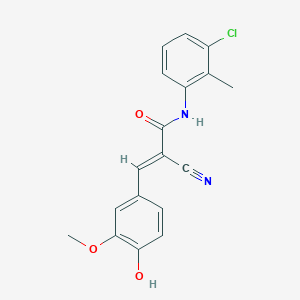
N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide, also known as CHM-1, is a small molecule inhibitor of the Wnt/β-catenin signaling pathway. This pathway plays a critical role in embryonic development, tissue regeneration, and stem cell maintenance. Dysregulation of the Wnt/β-catenin pathway has been linked to a variety of diseases, including cancer, fibrosis, and osteoporosis. CHM-1 has shown promise as a potential therapeutic agent for these conditions.
Mechanism of Action
N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide inhibits the Wnt/β-catenin signaling pathway by binding to the protein Dishevelled (Dvl), which is a key component of the pathway. Dvl plays a critical role in the activation of β-catenin, which is a transcription factor that regulates the expression of genes involved in cell proliferation and differentiation. By inhibiting Dvl, N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide prevents the activation of β-catenin and downstream signaling events.
Biochemical and Physiological Effects:
Inhibition of the Wnt/β-catenin pathway by N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has several biochemical and physiological effects. It reduces the expression of genes involved in cell proliferation and survival, leading to decreased cell growth and increased cell death. It also promotes the differentiation of stem cells into mature cell types, such as bone-forming cells. In addition, N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has been shown to reduce inflammation and fibrosis in animal models of disease.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and administer in laboratory experiments. It has also been shown to be effective in multiple preclinical models of disease, indicating broad therapeutic potential. One limitation of N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide is that its mechanism of action is not fully understood, which may complicate its development as a therapeutic agent. In addition, its efficacy and safety in humans have not yet been established.
Future Directions
There are several potential future directions for research on N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide. One area of interest is the development of more potent and selective inhibitors of the Wnt/β-catenin pathway. Another area of interest is the identification of biomarkers that can predict response to N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide treatment. In addition, further studies are needed to determine the safety and efficacy of N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide in humans. Finally, the potential use of N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide in combination with other therapies, such as chemotherapy or radiation, should be explored.
Synthesis Methods
N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide can be synthesized using a multi-step process starting from 3-chloro-2-methylphenol and 4-hydroxy-3-methoxybenzaldehyde. The final step involves the addition of a cyanoacrylamide moiety to the aromatic ring. The synthesis of N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has been described in detail in several publications.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has been extensively studied in preclinical models of cancer and fibrosis. It has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, colon, and lung cancer. N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has also been shown to reduce fibrosis in animal models of liver and lung fibrosis. In addition, N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has been shown to promote bone formation and reduce bone resorption in animal models of osteoporosis.
properties
IUPAC Name |
(E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-11-14(19)4-3-5-15(11)21-18(23)13(10-20)8-12-6-7-16(22)17(9-12)24-2/h3-9,22H,1-2H3,(H,21,23)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGTVDASFKDOQW-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=CC2=CC(=C(C=C2)O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C(=C/C2=CC(=C(C=C2)O)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5779128.png)
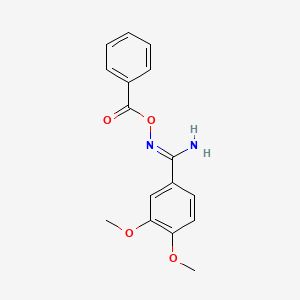
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5779152.png)
![4-chloro-N'-{[2-(3-chlorophenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5779157.png)
![1-(2,4-dimethoxybenzyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5779161.png)
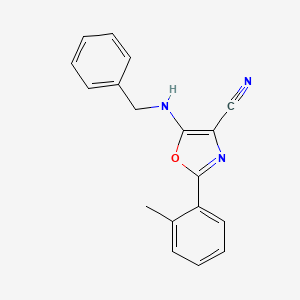
![1-(4-bromophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B5779183.png)

![2-(3-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5779189.png)
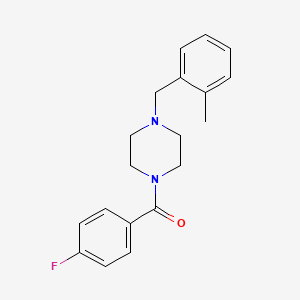
![4-({4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5779212.png)

